Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine2hcl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl typically involves the reaction of cyclopropylamine with 3,5-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine: A similar compound with slight variations in its chemical structure.
3,5-Difluoropyridine: A related compound used in similar applications.
Cyclopropylamine: Another related compound with different functional groups.
Uniqueness
Cyclopropyl(3,5-difluoropyridin-4-YL)methanamine 2hcl is unique due to its specific combination of cyclopropyl and difluoropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H10F2N2 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H10F2N2/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5/h3-5,9H,1-2,12H2 |
InChI Key |
GJACGOWGNQVPPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2F)F)N |
Origin of Product |
United States |
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